molecular formula C8H4F3NO2 B1297113 2-(Trifluoromethoxy)phenyl isocyanate CAS No. 182500-26-1

2-(Trifluoromethoxy)phenyl isocyanate

Cat. No. B1297113
M. Wt: 203.12 g/mol
InChI Key: CTMGYQHKKIEXKF-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenyl isocyanate is a laboratory chemical . It is used as a reactant in the synthesis and characterization of novel pyrazole-4-carboxamide derivatives displaying nematocidal activity . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethoxy)phenyl isocyanate is C8H4F3NO2 . Its average mass is 203.118 Da and its monoisotopic mass is 203.019409 Da .


Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)phenyl isocyanate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 182.6±40.0 °C at 760 mmHg . The vapour pressure is 0.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.9±3.0 kJ/mol . The flash point is 60.0±0.0 °C . The index of refraction is 1.457 . The molar refractivity is 42.3±0.5 cm^3 . It has 3 H bond acceptors and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area is 39 Å^2 . The polarizability is 16.8±0.5 10^-24 cm^3 . The surface tension is 31.6±7.0 dyne/cm . The molar volume is 155.4±7.0 cm^3 .

Scientific Research Applications

Fluorinated Isocyanates in Agriculture

  • Herbicides and Insecticides Synthesis : Fluorinated aromatic isocyanates, such as 2-(trifluoromethyl)phenyl isocyanate, are used as intermediates in the production of herbicides and insecticides. These compounds exhibit fungicidal properties and are valuable in agricultural applications (Kuehle & Klauke, 1977).

Advanced Polymer Research

  • Optically Active Polymers : Research on novel optically active phenyl isocyanate derivatives demonstrates the use of these compounds in synthesizing polymers with unique optical properties. These polymers can exhibit intense circular dichroism, indicating potential applications in materials science (Hino, Maeda, & Okamoto, 2000).

Catalysis and Chemical Synthesis

  • Oligomerization of Phenyl Isocyanate : A study on yttrium trifluoroethoxide highlighted its effectiveness as a catalyst for the oligomerization of phenyl isocyanate. Such catalysts are crucial in chemical synthesis processes (Peng et al., 2006).
  • Synthesis of Heterocyclic Compounds : The reaction of phenyl isocyanate with certain catalysts leads to the formation of various heterocyclic compounds. This process is significant in the field of organic chemistry for synthesizing novel compounds (Wakeshima & Kijima, 1975).

Environmental and Health Safety Studies

  • Glutathione Conjugation : Understanding how phenyl isocyanate reacts with glutathione is important for assessing occupational hazards and environmental safety. This research provides insights into the reactivity of phenyl isocyanate with biological molecules (Johansson Mali'n, Lindberg, & Åstot, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-isocyanato-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMGYQHKKIEXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346034
Record name 2-(Trifluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)phenyl isocyanate

CAS RN

182500-26-1
Record name 2-(Trifluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Raffa, B Maggio, S Cascioferro, MV Raimondi… - European journal of …, 2009 - Elsevier
A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides 10 have been prepared from commercially available phenyl isocyanate precursors 8 and 3-aminoindazole 9. Some of …
Number of citations: 29 www.sciencedirect.com

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